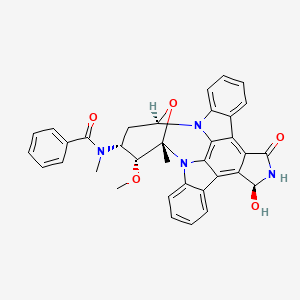

(S)-3-Hydroxy Midostaurin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

945260-14-0 |

|---|---|

Molecular Formula |

C35H30N4O5 |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |

InChI Key |

ZZSBPGIGIUFJRA-AKIDMACVSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to (S)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a significant active metabolite of the multi-kinase inhibitor midostaurin (PKC412). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. Understanding the mechanism of action of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Core Mechanism of Action: Multi-Kinase Inhibition

Similar to its parent compound, this compound functions as a potent inhibitor of multiple protein kinases. Protein kinases are critical enzymes in cellular signaling pathways that regulate a wide array of processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer, making them prime targets for therapeutic intervention.

This compound exerts its therapeutic effects by binding to the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.

Target Kinase Profile and Quantitative Data

This compound has demonstrated inhibitory activity against a range of kinases. The following table summarizes the available quantitative data for its inhibitory potency, primarily represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| VEGFR-2 | <400 | Not specified | |

| TRK-A | <400 | Not specified | |

| FLT3 | <400 | Not specified | |

| FLT3-ITD | 200-400 | Not specified | |

| FLT3 D835Y | 200-400 | Not specified | |

| Wild-type FLT3 | Low micromolar | Not specified |

An epimeric mixture of (R)-3-Hydroxy Midostaurin and this compound has also been shown to substantially inhibit the proliferation of various cell lines, with the following GI50 values (the concentration required to inhibit cell growth by 50%):

| Cell Line | Target | GI50 (nM) | Reference |

| Tel-PDGFRβ BaF3 | PDGFRβ | 63 | |

| KIT D816V BaF3 | KIT | 320 | |

| FLT3-ITD BaF3 | FLT3-ITD | 650 |

Signaling Pathways

The inhibitory action of this compound on key kinases disrupts several critical signaling pathways implicated in oncogenesis.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

KIT Signaling Pathway

The KIT receptor tyrosine kinase is another important target. Mutations in the KIT gene, such as the D816V mutation, result in its constitutive activation and are a driving force in systemic mastocytosis. By inhibiting KIT, this compound can control the abnormal growth and accumulation of mast cells.

Caption: Inhibition of the KIT signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the IC50 value of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of this compound against target kinases.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the kinase, its specific substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

**

An In-Depth Technical Guide to (S)-3-Hydroxy Midostaurin (CAS Number: 945260-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known by its code (S)-CGP52421, is a significant active metabolite of the multi-targeted kinase inhibitor, Midostaurin (Rydapt®). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] this compound is formed in the liver via metabolism of the parent drug by the CYP3A4 enzyme.[2][3][4] As a pharmacologically active metabolite with a distinct pharmacokinetic profile, a thorough understanding of its biological activities and properties is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, pharmacokinetic properties, and relevant experimental methodologies.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 945260-14-0 | MedChemExpress |

| Molecular Formula | C35H30N4O5 | MedChemExpress |

| Molecular Weight | 586.64 g/mol | MedChemExpress |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of multiple protein kinases.[2] Its mechanism of action is centered on its ability to block the catalytic activity of these kinases, thereby interfering with downstream signaling pathways that are often dysregulated in cancer.

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases. It has been reported to inhibit 13 kinases with IC50 values below 400 nM, including key targets in oncology such as VEGFR-2, TRK-A, and FLT3.[2] The epimeric mixture of (R)- and this compound has demonstrated inhibitory activity against FLT3 internal tandem duplication (ITD) and D835Y mutants, with IC50 values in the range of 200-400 nM.[2]

| Target Kinase/Cell Line | IC50/GI50 Value (nM) | Notes |

| VEGFR-2, TRK-A, FLT3, et al. (13 kinases) | < 400 | For this compound[2] |

| FLT3-ITD mutant | 200-400 | For the epimeric mixture of (R)- and this compound[2] |

| FLT3-D835Y mutant | 200-400 | For the epimeric mixture of (R)- and this compound[2] |

| Tel-PDGFRβ (BaF3 cells) | 63 | GI50 for the epimeric mixture of (R)- and this compound[2] |

| KIT D816V (BaF3 cells) | 320 | GI50 for the epimeric mixture of (R)- and this compound[2] |

| FLT3-ITD (BaF3 cells) | 650 | GI50 for the epimeric mixture of (R)- and this compound[2] |

FLT3 Signaling Pathway

A primary target of Midostaurin and its active metabolites is the FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways. This compound, by inhibiting FLT3, blocks these downstream signals. The key pathways affected include the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.[5][6]

FLT3 signaling pathway inhibited by this compound.

Pharmacokinetics

This compound (CGP52421) is one of the two major active metabolites of Midostaurin, the other being CGP62221.[3][4] It exhibits a significantly different pharmacokinetic profile compared to the parent drug.

| Parameter | Midostaurin | This compound (CGP52421) | CGP62221 | Source |

| Terminal Half-Life (t½) | ~21 hours | ~482 hours | ~32 hours | [3] |

| Metabolism | Primarily by CYP3A4 | Formed by CYP3A4 | Formed by CYP3A4 | [2][3][4] |

| Accumulation | Reaches steady state in ~28 days with an initial peak | Accumulates continuously over time | Similar pattern to Midostaurin | [7] |

| Relative Plasma Exposure (AUC) | ~22% | ~38% | ~28% | [2] |

| Protein Binding | >99.8% | >99.8% | >99.8% | [2] |

The long half-life and accumulation of this compound suggest that it may contribute significantly to the overall therapeutic effect and potential side effects of Midostaurin treatment, particularly with chronic administration.

General experimental workflow for characterizing this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

FLT3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against the FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

FLT3 substrate (e.g., a synthetic peptide)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the diluted compound or vehicle control (DMSO).

-

Add the FLT3 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells, particularly those dependent on FLT3 signaling (e.g., Ba/F3 cells expressing FLT3-ITD).

Materials:

-

Ba/F3-FLT3-ITD cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed Ba/F3-FLT3-ITD cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of FLT3 Signaling

Objective: To determine if this compound inhibits the phosphorylation of FLT3 and its downstream targets like STAT5 in cells.

Materials:

-

Ba/F3-FLT3-ITD cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat Ba/F3-FLT3-ITD cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Synthesis and Analysis

For analytical purposes, the quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A chiral separation method, such as chiral HPLC, would be necessary to distinguish the (S)-enantiomer from the (R)-enantiomer. The development of such a method would involve screening different chiral stationary phases and mobile phase compositions to achieve optimal separation.

Conclusion

This compound is a clinically relevant and potent active metabolite of Midostaurin. Its distinct pharmacokinetic profile, characterized by a long half-life and significant accumulation, underscores its importance in the overall pharmacological effect of the parent drug. As a multi-targeted kinase inhibitor, particularly of FLT3, it plays a crucial role in the therapeutic efficacy observed in AML. Further research into the specific activities and potential off-target effects of this compound is warranted to fully understand its contribution to the clinical profile of Midostaurin and to inform the development of next-generation kinase inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (S)-3-Hydroxy Midostaurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a major and pharmacologically active human metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Formed primarily through hydroxylation by the CYP3A4 enzyme, this compound exists as one of two epimers and contributes significantly to the overall clinical activity of the parent drug.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, pharmacokinetics, and in vitro efficacy.

Mechanism of Action

This compound is a potent inhibitor of multiple protein kinases implicated in cancer pathogenesis.[1] Its primary mechanism of action involves competing with ATP for binding to the catalytic domain of these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3]

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases, with notable potency against FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are key drivers in certain types of AML.

| Kinase Target | IC50 (nM) |

| FLT3-ITD | 200-400 |

| FLT3-D835Y | 200-400 |

| VEGFR-2 | <400 |

| TRK-A | <400 |

| (Data synthesized from multiple sources)[1] |

Signaling Pathway Inhibition

By inhibiting key kinases such as FLT3 and KIT, this compound effectively downregulates critical downstream signaling pathways, including the STAT5 and PI3K/Akt pathways, which are often constitutively activated in hematological malignancies.[5][6] This inhibition leads to the suppression of leukemic cell growth and the induction of apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a remarkably long half-life compared to its parent compound, Midostaurin.

| Parameter | Value |

| Terminal Half-life (t½) | ~482 hours[7] |

| Time to Steady State | ~28 days[8] |

| Metabolism | Primarily via CYP3A4[1][4] |

| Excretion | Predominantly fecal[9] |

Preclinical Efficacy

The in vitro anti-proliferative activity of this compound has been evaluated in various hematological cancer cell lines.

In Vitro Cell Proliferation

This compound demonstrates potent growth-inhibitory effects against cell lines harboring activating mutations in FLT3 and KIT.

| Cell Line | Genotype | GI50 (nM) |

| Ba/F3 | Tel-PDGFRβ | 63 |

| Ba/F3 | KIT D816V | 320 |

| Ba/F3 | FLT3-ITD | 650 |

| (Data for the epimeric mixture of (R)- and this compound)[1] |

Experimental Protocols

The following sections detail the generalized methodologies for key preclinical assays used to characterize this compound.

In Vitro Kinase Assay (VEGFR-2)

This assay measures the ability of this compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.

Methodology:

-

Reagent Preparation: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.[1][7][10]

-

Compound Addition: Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells receive a vehicle (e.g., DMSO).[7]

-

Kinase Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme and the peptide substrate to the wells. The reaction is started by the addition of ATP.[1]

-

Incubation: The plate is incubated at 30°C to allow for the phosphorylation of the substrate by the kinase.[1]

-

Detection: A detection reagent, such as Kinase-Glo® Max, is added to the wells. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.[1][7]

-

Data Analysis: The luminescence is measured using a microplate reader, and the data is used to calculate the IC50 value of this compound.[1]

Cell Proliferation Assay (Ba/F3 FLT3-ITD)

This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on a specific kinase for their growth and survival.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express the FLT3-ITD mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[4][11]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 48-72 hours.[4][12]

-

Viability Measurement: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[4]

-

Data Analysis: Luminescence is measured, and the results are used to calculate the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis for STAT5 Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins, such as STAT5, following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Cancer cells (e.g., those expressing FLT3-ITD) are treated with this compound for a specified time. The cells are then lysed to extract total protein.[6][13]

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[6][13][14]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-STAT5 band relative to the total STAT5 band is quantified to determine the effect of the compound on STAT5 phosphorylation.[13]

Toxicology and Safety Pharmacology

Specific preclinical toxicology and safety pharmacology studies for this compound are not extensively reported in the public domain. The safety profile of the parent drug, Midostaurin, is considered relevant. In animal studies, Midostaurin has been associated with adverse effects in various organs, including the heart, lungs, and gastrointestinal tract.[2] It is also noted to have the potential for embryofetal toxicity.[2] Safety pharmacology studies with Midostaurin have shown dose-related decreases in mean arterial pressure and heart rate.[2]

Conclusion

This compound is a major, long-acting, and potent metabolite of Midostaurin that significantly contributes to the parent drug's clinical efficacy. Its robust inhibition of key oncogenic kinases, such as FLT3, and the subsequent blockade of downstream signaling pathways translate to potent anti-proliferative effects in preclinical models of hematological malignancies. While specific toxicology data for the metabolite are limited, the established safety profile of Midostaurin provides a basis for understanding its potential liabilities. Further investigation into the unique pharmacological properties of this compound may offer opportunities for the development of new therapeutic strategies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. thermofisher.com [thermofisher.com]

- 10. amsbio.com [amsbio.com]

- 11. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of (S)-3-Hydroxy Midostaurin (CGP52421)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midostaurin, a multi-targeted kinase inhibitor, undergoes extensive metabolism to form two primary active metabolites: CGP62221 (O-demethylated) and CGP52421 ((S)-3-Hydroxy Midostaurin). This technical guide focuses on the pharmacokinetics (PK) and bioavailability of CGP52421, a significant contributor to the overall activity and safety profile of Midostaurin. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative PK parameters in tabular format, details relevant experimental protocols, and provides visual diagrams of metabolic and signaling pathways.

Introduction to this compound (CGP52421)

This compound, referred to as CGP52421, is the mono-hydroxylated active metabolite of Midostaurin.[1] Following oral administration of Midostaurin, CGP52421 concentrations accumulate steadily, reaching a stable state by the fourth week of dosing.[1][2] It is a major circulating component, accounting for approximately 38% of the total circulating radioactivity and 32.7% of the major components in plasma after a single dose of radiolabeled Midostaurin.[1][3] While its potency in inhibiting cancer cell growth is lower than the parent drug, it retains significant activity against certain kinase targets and plays a crucial role in the overall therapeutic effect, particularly in suppressing mediator-related symptoms in conditions like systemic mastocytosis.[4][5]

Pharmacokinetics of this compound (CGP52421)

Absorption and Formation

CGP52421 is not administered directly but is formed via the metabolism of orally administered Midostaurin. Midostaurin itself is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of 1 to 3 hours in a fasted state.[1] The presence of food impacts the absorption of the parent drug; a standard meal can increase the Area Under the Curve (AUC) by 22%, while a high-fat meal can increase it by 59%.[1][6]

Following multiple oral doses of Midostaurin, plasma concentrations of CGP52421 increase continuously and stabilize after approximately 28 days.[2][7] At steady state, the mean trough plasma concentrations of CGP52421 can be approximately 5 to 14 times higher than that of the parent drug, Midostaurin.[2][8]

Distribution

Like its parent compound, CGP52421 is highly bound to plasma proteins, with a binding percentage greater than 99.8%.[3][9] Midostaurin and its metabolites predominantly bind to α1-acid glycoprotein.[9]

Metabolism and Elimination

Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form CGP52421 through mono-hydroxylation and CGP62221 through O-demethylation.[1][3][9] CGP52421 itself has a remarkably long elimination half-life. The primary route of elimination for Midostaurin and its metabolites is through fecal excretion, which accounts for 95% of a recovered dose, with 91% being metabolites.[1] Renal elimination is a minor pathway, accounting for only 5% of the recovered dose.[1]

A key characteristic of Midostaurin's pharmacokinetics is its time-dependent nature, which is attributed to the auto-induction of its own metabolism, particularly the formation of CGP52421.[10] This induction of CYP3A4 can lead to a 2.1 to 2.5-fold increase in the total clearance of Midostaurin after 28 days of dosing.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound (CGP52421) and its parent drug, Midostaurin.

Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (50 mg Midostaurin)

| Parameter | Midostaurin | CGP52421 | CGP62221 |

| Cmax (ng/mL) | 1240 | 328 | 562 |

| Tmax (hours) | 1.7 | 3.3 | 3.2 |

| AUC (% of total radioactivity) | 22% ± 5% | 38% ± 7% | 28% ± 3% |

| Half-life (t½) (hours) | 21 (19% CV) | 482 (25% CV) | 32 (31% CV) |

| Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review.[1][11] |

Table 2: Elimination and Metabolism Parameters

| Parameter | Value / Description |

| Metabolizing Enzyme | CYP3A4[1][3] |

| Route of Excretion | 95% Fecal (91% as metabolites), 5% Urine[1] |

| Plasma Protein Binding | >99.8%[3][9] |

| Clearance (Initial formation) | 0.501 L/h for CGP52421 formation[9][10] |

| Relative Potency (FLT3 assay) | Midostaurin (1) : CGP62221 (1.4) : CGP52421 (0.1)[2] |

Experimental Protocols

Human Absorption, Metabolism, and Excretion (AME) Study

A representative AME study involves the administration of a single oral dose of radiolabeled ([14C]) Midostaurin to healthy subjects to trace the drug's fate in the body.[3]

Methodology:

-

Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.

-

Dosing: Subjects receive a single oral 50 mg dose of [14C] Midostaurin, typically in a microemulsion formulation to optimize absorption.[3]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to capture the majority of the drug's elimination (e.g., up to 144 hours or longer, given the long half-lives).[11]

-

Sample Analysis:

-

Total radioactivity in all matrices is measured using liquid scintillation counting.

-

Plasma concentrations of Midostaurin and its metabolites (CGP52421 and CGP62221) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][12]

-

Metabolite profiling in plasma, urine, and feces is conducted using LC-MS/MS to identify and quantify metabolic products.[13]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[11]

In Vitro Kinase Assays

To determine the relative potency of Midostaurin and its metabolites, cellular assays are employed.

Methodology:

-

Cell Lines: Ba/F3 cell lines engineered to express specific kinase mutations (e.g., FLT3-ITD) are commonly used.[5]

-

Treatment: Cells are incubated with varying concentrations of Midostaurin, CGP52421, and CGP62221.

-

Activity Measurement: The inhibitory effect is measured by assessing cell proliferation (e.g., using a colorimetric assay like MTT) or by measuring the phosphorylation status of the target kinase (e.g., via Western blot).[14]

-

Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated to compare the potency of the compounds.[5]

Visualizations: Pathways and Workflows

Midostaurin Metabolism Pathway

Caption: Metabolic conversion of Midostaurin by CYP3A4.

Pharmacokinetic Study Experimental Workflow

Caption: Typical workflow for a clinical pharmacokinetic study.

Kinase Inhibition Signaling Pathway

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. drugs.com [drugs.com]

- 8. ascopubs.org [ascopubs.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

Methodological & Application

Application Note: Quantification of (S)-3-Hydroxy Midostaurin in Human Plasma by LC/MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of (S)-3-Hydroxy Midostaurin (a major metabolite of Midostaurin, also known as CGP52421) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It targets several key signaling pathways involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT). Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and CGP52421.[1] CGP52421, or 3-Hydroxy Midostaurin, exists as a mixture of (R) and (S) epimers. This compound is a significant circulating metabolite and contributes to the overall therapeutic effect of the parent drug. Therefore, its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and pharmacodynamics of Midostaurin.

This application note provides a detailed protocol for the extraction and quantification of total 3-Hydroxy Midostaurin (CGP52421), including the (S)-isomer, in human plasma using LC/MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d6 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC/MS grade)

-

Methanol (LC/MS grade)

-

Formic acid (LC/MS grade)

-

Ammonium formate (LC/MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

-

96-well plates (optional, for high-throughput processing)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

-

Spiking: Spike the calibration and QC working solutions into blank human plasma to achieve the desired final concentrations. The final concentration of the IS should be constant across all samples.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC/MS/MS system.

LC/MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 1 |

| Collision Gas | Nitrogen |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (CGP52421) | 587.3 | 364.2 |

| This compound-d6 (IS) | 593.3 | 364.2 |

Note: The precursor ion for CGP52421 corresponds to [M+H]+. The exact m/z values may need to be optimized on the specific instrument used.

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 2: Calibration Curve for this compound

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.125 |

| 50 | 0.630 |

| 100 | 1.255 |

| 500 | 6.280 |

| 1000 | 12.510 |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | 5.2 | 9.8 | 6.1 |

| Low QC | 3 | 6.2 | -3.5 | 7.5 | -2.8 |

| Mid QC | 75 | 4.5 | 1.8 | 5.1 | 2.5 |

| High QC | 750 | 3.8 | -1.1 | 4.2 | -0.5 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Mandatory Visualization

Signaling Pathway

References

Application Notes and Protocols: (S)-3-Hydroxy Midostaurin in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is an active metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] Formed primarily through metabolism by the hepatic enzyme CYP3A4, this compound itself exhibits potent kinase inhibitory activity and is considered to contribute to the overall therapeutic effect of the parent drug.[1][3] These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presented for easy interpretation.

Mechanism of Action

This compound, much like its parent compound, is a potent inhibitor of multiple protein kinases. Its primary mechanism of action involves competing with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[4][5] Key targets include wild-type and mutated forms of FLT3, Protein Kinase C (PKC), and other receptor tyrosine kinases implicated in AML pathogenesis.[1][6]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Notes |

| FLT3 (ITD mutant) | 200-400 | Potent activity against internal tandem duplication mutants. |

| FLT3 (D835Y mutant) | 200-400 | Effective against tyrosine kinase domain mutations. |

| FLT3 (Wild-Type) | Low micromolar | Lower activity against the wild-type enzyme compared to mutants. |

| VEGFR-2 | <400 | Inhibition of vascular endothelial growth factor receptor 2. |

| TRK-A | <400 | Inhibition of tropomyosin receptor kinase A. |

| Other Kinases | <400 (for 13 kinases) | Broad-spectrum inhibitory activity. |

Data compiled from multiple sources.[1][6]

Table 2: Cellular Activity of an Epimeric Mixture of (R)- and this compound

| Cell Line | Target | GI50 (nM) |

| BaF3 | Tel-PDGFRβ | 63 |

| BaF3 | KIT D816V | 320 |

| BaF3 | FLT3-ITD | 650 |

Data for the epimeric mixture of (R)- and this compound.[1][6]

Signaling Pathways and Experimental Workflows

Caption: FLT3 Signaling Pathway Inhibition by this compound.

Caption: In Vitro Evaluation Workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 Autophosphorylation)

This protocol is adapted for an electrochemiluminescence-based assay to measure the inhibition of FLT3 autophosphorylation.

Materials:

-

This compound

-

Recombinant human FLT3 protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Anti-phosphotyrosine antibody labeled with an electrochemiluminescent reporter (e.g., SULFO-TAG)

-

96-well carbon electrode plates

-

Plate reader capable of electrochemiluminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add 10 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of recombinant FLT3 enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Transfer 50 µL of the reaction mixture to a 96-well carbon electrode plate pre-coated with a capture antibody against FLT3.

-

Incubate for 60 minutes at room temperature to allow for protein capture.

-

Wash the plate three times with a suitable wash buffer.

-

Add 50 µL of the SULFO-TAG labeled anti-phosphotyrosine antibody and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 150 µL of read buffer to each well and read the plate on an electrochemiluminescence detector.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of AML cell lines (e.g., MV4-11, MOLM-13).

Materials:

-

This compound

-

AML cell line (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Incubate the plate at room temperature for 2-4 hours in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

-

This compound

-

AML cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a biologically active metabolite of Midostaurin that demonstrates significant potential in the context of drug discovery for AML and other malignancies driven by aberrant kinase signaling. Its potent inhibition of key oncogenic drivers, particularly FLT3, makes it a valuable tool for researchers. The protocols provided herein offer a framework for the in vitro characterization of this and similar compounds, facilitating the identification and development of novel targeted therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential as a standalone agent or in combination with other anti-cancer drugs.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming (S)-3-Hydroxy Midostaurin Experimental Variability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with (S)-3-Hydroxy Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Midostaurin?

A1: this compound, also known as CGP52421, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412).[1][2][3] Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into this compound (via hydroxylation) and another metabolite, CGP62221 (via O-demethylation).[2][3] Both metabolites contribute to the overall therapeutic effect of Midostaurin.

Q2: What is the primary mechanism of action of this compound?

A2: Similar to its parent compound, this compound is a multi-targeted kinase inhibitor. It exerts its effects by inhibiting the activity of several protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][4][5] By blocking these kinases, it disrupts signaling pathways crucial for cancer cell proliferation and survival.[1]

Q3: What are the key differences in activity between this compound and Midostaurin?

A3: While both compounds target a similar range of kinases, there are some differences in their potency. This compound is equipotent to Midostaurin in inhibiting FLT3 kinase.[1][2] However, it is reported to be 2-4 times less potent in inhibiting Protein Kinase C (PKC) and cancer cell growth in some assays.[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

Possible Causes and Solutions:

-

Batch-to-Batch Variability:

-

Problem: Different batches of this compound may have slight variations in purity or the presence of enantiomeric impurities, leading to altered IC50 values.

-

Solution: Whenever possible, use the same batch of the compound for a series of related experiments. If a new batch is introduced, perform a bridging study to compare its activity with the previous batch. Always obtain a certificate of analysis for each batch to verify purity.

-

-

Assay Conditions:

-

Problem: Variations in ATP concentration, enzyme concentration, substrate concentration, incubation time, and buffer composition (e.g., pH) can significantly impact IC50 values.

-

Solution: Standardize and meticulously document all assay parameters. Ensure the ATP concentration is kept consistent, ideally near the Km value for the specific kinase. Optimize enzyme and substrate concentrations to be in the linear range of the assay. Maintain a consistent buffer system and pH throughout all experiments.

-

-

Solubility Issues:

-

Problem: this compound precipitating out of the assay buffer will lead to an underestimation of the true IC50 value.

-

Solution: Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation. If solubility is a concern, consider using a buffer containing a small amount of a non-ionic detergent like Tween-20, but validate that it does not interfere with the assay.

-

Issue 2: High Variability in Cell-Based Assays (e.g., MTT, XTT)

Possible Causes and Solutions:

-

Cell Seeding Density and Health:

-

Problem: Inconsistent cell numbers per well and poor cell viability at the start of the experiment are major sources of variability.

-

Solution: Ensure a single-cell suspension before seeding and use a consistent seeding density. Allow cells to adhere and enter logarithmic growth phase before adding the compound. Regularly check cell morphology and viability.

-

-

Compound Precipitation in Media:

-

Problem: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media, especially at higher concentrations.

-

Solution: Prepare serial dilutions of the compound in culture medium immediately before use. Mix thoroughly by gentle vortexing or inversion. Visually inspect for any signs of precipitation. The final DMSO concentration should be kept at a minimum (e.g., ≤0.5%) and be consistent across all treatments, including the vehicle control.

-

-

Serum Protein Binding:

-

Problem: this compound, like Midostaurin, is highly protein-bound (>99.8%).[6] Serum proteins in the culture medium can bind to the compound, reducing its free concentration and apparent potency.

-

Solution: For initial characterization, consider performing experiments in serum-free or low-serum conditions for a short duration. If serum is required, maintain a consistent serum concentration across all experiments to ensure comparability of results. Be aware that IC50 values obtained in the presence of serum will likely be higher than those from biochemical assays.

-

-

Incubation Time:

-

Problem: The duration of compound exposure can significantly affect the outcome of cell viability assays.

-

Solution: Optimize and standardize the incubation time based on the cell line's doubling time and the expected mechanism of action of the compound.

-

Issue 3: Unexpected Off-Target Effects

Possible Causes and Solutions:

-

Multi-Kinase Inhibition Profile:

-

Problem: this compound is a multi-targeted inhibitor and can affect signaling pathways other than the primary target of interest.

-

Solution: Be aware of the known kinase inhibition profile of this compound (see Table 1). When interpreting results, consider the potential involvement of other inhibited kinases. Use more specific inhibitors as controls where possible to dissect the contribution of different pathways.

-

-

Metabolism in Cell Culture:

-

Problem: Some cell lines may have metabolic activity (e.g., CYP enzymes) that could alter the compound over the course of the experiment.

-

Solution: While less common in in vitro cultures than in vivo, this can be a confounding factor. If suspected, LC-MS/MS analysis of the cell culture supernatant could be used to assess the stability of the compound.

-

Data Presentation

Table 1: Comparative Kinase Inhibition Profile of Midostaurin and its Metabolites

| Kinase Target | Midostaurin IC50 (nM) | This compound (CGP52421) IC50 (nM) | CGP62221 IC50 (nM) | Reference(s) |

| FLT3 (Wild Type) | ~30 | Low micromolar range | N/A | [2] |

| FLT3-ITD | <10 | 200-400 | N/A | [2][4] |

| FLT3-D835Y | <10 | 200-400 | N/A | [2][4] |

| KIT D816V | ~80 | ~320 (as epimeric mixture) | N/A | [4] |

| PKCα | ~22 | 2-4 times less potent than Midostaurin | Comparable to Midostaurin | [2] |

| SYK | 20.8 | N/A | N/A | [7][8] |

| VEGFR-2 | ~86 | <400 | N/A | [1][4] |

| PDGFRβ | ~80 | ~63 (as epimeric mixture) | N/A | [4] |

N/A: Data not available in the searched sources.

Table 2: Pharmacokinetic Properties of Midostaurin and its Metabolites

| Parameter | Midostaurin | This compound (CGP52421) | CGP62221 | Reference(s) |

| Terminal Half-life | ~21 hours | ~482 hours | ~32 hours | [6][9] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (fasting) | Slower, steady increase | Similar to Midostaurin | [6][9] |

| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [6] |

| Primary Metabolism | CYP3A4 | Further metabolized by CYP3A4 | Further metabolized by CYP3A4 | [6][10] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (General Protocol)

This is a general protocol that should be optimized for the specific kinase of interest.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare ATP solution at a concentration that is twice the desired final concentration (ideally at the Km for the kinase).

-

Prepare the substrate at a concentration that is twice the desired final concentration.

-

Prepare the recombinant kinase at a concentration that is twice the desired final concentration.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the kinase assay buffer.

-

Add 25 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells.

-

Add 25 µL of the 2x substrate and 2x ATP solution mixture to each well.

-

Initiate the reaction by adding 50 µL of the 2x kinase solution to each well.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays, or a solution to terminate enzymatic activity).

-

Detect kinase activity using a suitable method (e.g., radiometric assay with [γ-32P]ATP, fluorescence-based assay, or luminescence-based assay like ADP-Glo).

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Visualizations

Caption: Inhibition of key signaling pathways by this compound.

References

- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (S)-3-Hydroxy Midostaurin Resistance in AML

Welcome to the technical support resource for researchers investigating resistance mechanisms to (S)-3-Hydroxy Midostaurin and its parent compound, Midostaurin, in Acute Myeloid Leukemia (AML). This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Midostaurin and its metabolites in FLT3-mutated AML?

Resistance mechanisms are broadly categorized into on-target and off-target alterations.

-

On-Target Resistance: This involves genetic changes to the FLT3 receptor itself. The most common are secondary point mutations within the tyrosine kinase domain (TKD), such as the D835Y mutation, which lock the kinase in an active conformation that is less susceptible to Type II inhibitors like Midostaurin.[1][2] Another critical mutation is the "gatekeeper" F691L mutation, which can confer broad resistance to many FLT3 inhibitors.[2][3]

-

Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling. Key bypass pathways include the upregulation and activation of other kinases like AXL, mutations in downstream signaling molecules like NRAS, and persistent activation of the PI3K/AKT/mTOR and JAK/STAT pathways.[1][4][5][6]

Q2: What is the role of the bone marrow microenvironment in mediating resistance?

The bone marrow microenvironment provides a protective niche for AML cells, promoting resistance through several mechanisms:[5][7]

-

Stromal Cell Secretion: Bone marrow stromal cells secrete growth factors like Fibroblast Growth Factor 2 (FGF2) and the FLT3 Ligand (FL), which can reactivate signaling pathways despite the presence of an inhibitor.[1][8]

-

CXCL12/CXCR4 Axis: The interaction between CXCL12, secreted by stromal cells, and the CXCR4 receptor on AML cells activates pro-survival and anti-apoptotic signals.[1][4]

-

Metabolic Inactivation: Stromal cells can express high levels of the enzyme CYP3A4, which is known to metabolize and potentially inactivate FLT3 inhibitors, reducing their local effective concentration.[1][4]

Q3: How do PIM kinases and AXL activation contribute to resistance?

Both PIM and AXL kinases are significant drivers of off-target resistance.

-

PIM Kinases: These are downstream effectors of STAT5 signaling. Their upregulation enhances cell proliferation and survival, diminishing the apoptotic effects of FLT3 inhibitors.[1][4]

-

AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, often triggered by its ligand GAS6, provides an alternative survival pathway by stimulating downstream cascades like PI3K/AKT and RAS/MAPK, thereby compensating for the inhibition of FLT3.[4][8]

Troubleshooting Experimental Issues

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute:

-

Cell Seeding Density and Viability: Ensure precise and consistent cell counts for seeding. A hemocytometer with Trypan Blue staining should be used before each experiment to ensure high initial viability. Inconsistent starting cell numbers will lead to variable results.[9]

-

Assay Incubation Time: IC50 values are highly dependent on the drug treatment duration and the cell line's growth rate. Longer incubation times may lead to lower IC50 values. Standardize the incubation period (e.g., 48 or 72 hours) for all comparative experiments.[10][11]

-

Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and media components, affecting cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[12]

-

Data Normalization: Raw absorbance or luminescence values will naturally vary between plates and experiments. Always include untreated control wells on every plate and normalize your data as a percentage of the control for that specific plate.[9]

-

Compound Stability: Ensure the drug stock is stored correctly and that working dilutions are freshly prepared for each experiment to avoid degradation.

Q2: My Western blot shows no decrease in phosphorylated FLT3 (p-FLT3) after drug treatment in a supposedly sensitive cell line. What went wrong?

-

Time Point of Lysis: The inhibition of FLT3 phosphorylation is often a rapid event. You may be lysing the cells too late. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.

-

Drug Concentration: Verify the concentration of your compound. An error in dilution calculations or compound degradation could result in a sub-optimal concentration being used.

-

Antibody Quality: Ensure your primary antibodies for both total FLT3 and p-FLT3 are validated and working correctly. Include positive controls, such as lysates from untreated FLT3-ITD positive cells (e.g., MV4-11), and negative controls.[13][14]

-

Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-Actin) to confirm that equal amounts of protein were loaded for each sample.

Q3: In my Annexin V/PI flow cytometry assay, I see high levels of cell death in my untreated control group. How can I fix this?

-

Cell Handling: AML cell lines can be sensitive to excessive centrifugation or vigorous pipetting. Handle cells gently during washing and staining steps.

-

Culture Health: Do not use cells from a culture that is overgrown or has low viability to begin with. Ensure you are starting with a healthy, log-phase growth culture.

-

Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your specific cell line. Too high a concentration can sometimes induce toxicity.

-

Incubation Time: Do not incubate cells in the Annexin V binding buffer for extended periods. Analyze samples on the flow cytometer as soon as possible after staining is complete, ideally within one hour.[15]

Data Presentation

Table 1: Summary of Key Resistance Mechanisms to Midostaurin/(S)-3-Hydroxy Midostaurin in AML

| Category | Mechanism | Description | Key Molecules Involved |

| On-Target | Secondary FLT3 Mutations | Mutations in the FLT3 kinase domain reduce drug binding and efficacy. | FLT3 (D835Y, F691L)[1][2] |

| Off-Target | Bypass Signaling Activation | Upregulation of parallel signaling pathways that promote survival and proliferation, bypassing the need for FLT3 signaling. | AXL, NRAS, PIM-1[1][4][6] |

| Off-Target | Downstream Pathway Reactivation | Constitutive activation of signaling cascades downstream of FLT3. | PI3K/AKT/mTOR, JAK/STAT, RAS/MAPK[4][5] |

| Microenvironment | Stroma-Mediated Protection | Secretion of protective factors by bone marrow stromal cells. | FLT3-Ligand, FGF2, CXCL12[1][8] |

| Microenvironment | Metabolic Drug Inactivation | Increased metabolism of the inhibitor by stromal cell enzymes. | CYP3A4[1][4] |

| Apoptosis Regulation | Upregulation of Anti-Apoptotic Proteins | Increased expression of proteins that block programmed cell death. | Mcl-1, BCL2[16][17] |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation | eLife [elifesciences.org]

- 8. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (S)-3-Hydroxy Midostaurin Preclinical Toxicology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicity of (S)-3-Hydroxy Midostaurin (also known as CGP52421) in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: Preclinical toxicology data specifically for this compound is limited. Much of the information presented here is extrapolated from studies on its parent compound, midostaurin, and other multi-kinase inhibitors with similar target profiles. Researchers should exercise caution and design studies to carefully assess the specific toxicities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preclinical toxicity a concern?

This compound (CGP52421) is one of the two major active metabolites of midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1] Since metabolites can contribute to both the efficacy and toxicity of a drug, understanding the specific dose-limiting toxicities of this compound is crucial for a comprehensive preclinical safety assessment.

Q2: Is there specific dose-limiting toxicity data available for this compound in preclinical models?

Q3: What are the known kinase targets of this compound?

This compound is a potent inhibitor of several kinases, with IC50 values under 400 nM for targets including VEGFR-2, TRK-A, and FLT3.[3] Its inhibitory activity against FLT3 is considered a key component of its anti-leukemic potential.

Q4: Based on its kinase targets, what are the potential dose-limiting toxicities to monitor in preclinical studies?

Given its inhibition of key signaling pathways, researchers should be vigilant for toxicities commonly associated with multi-kinase inhibitors targeting VEGFR, FLT3, and downstream pathways. These may include:

-

Cardiovascular Toxicities: Due to VEGFR-2 inhibition, effects such as hypertension, QT prolongation, and decreased left ventricular ejection fraction are potential concerns.[4]

-

Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are common side effects of kinase inhibitors.[5]

-

Hematological Toxicities: Inhibition of pathways involved in hematopoiesis (e.g., FLT3, KIT) could lead to myelosuppression.

-

Hepatotoxicity: Liver injury is a known adverse effect of some kinase inhibitors that target the PI3K/AKT pathway.[6]

-

Dermatological Toxicities: Rashes and hand-foot skin reactions are frequently observed with VEGFR inhibitors.[7]

Q5: How does the activity of this compound compare to midostaurin and the other major metabolite, CGP62221?

While this compound inhibits key kinases, some in vitro studies suggest it is a weaker inhibitor of mast cell proliferation compared to midostaurin and CGP62221.[8][9] This could imply a different toxicity profile, but this requires confirmation through in vivo studies.

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during preclinical toxicity studies of this compound.

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Unexpected mortality at predicted "safe" doses | High sensitivity of the preclinical model to off-target effects. Formulation or vehicle-related toxicity. | 1. Conduct a dose-range-finding study with a wider dose range. 2. Evaluate the toxicity of the vehicle alone. 3. Consider a different animal strain or species that may have a different metabolic profile. |

| Significant weight loss or reduced food intake | Gastrointestinal toxicity. Systemic toxicity affecting overall health. | 1. Monitor food and water consumption daily. 2. Consider dose reduction or a less frequent dosing schedule. 3. Administer supportive care (e.g., hydration) as per institutional guidelines. 4. Perform histopathological analysis of the GI tract. |

| Cardiovascular abnormalities (e.g., changes in ECG, blood pressure) | Inhibition of VEGFR-2 or other kinases crucial for cardiovascular homeostasis. | 1. Implement regular cardiovascular monitoring (ECG, blood pressure). 2. Consider echocardiography to assess cardiac function. 3. Collect blood for analysis of cardiac biomarkers (e.g., troponins). |

| Elevated liver enzymes (ALT, AST) | Potential hepatotoxicity through inhibition of pathways like PI3K/AKT. | 1. Conduct regular blood chemistry analysis. 2. Perform histopathological examination of the liver at necropsy. 3. Investigate potential drug-drug interactions if other compounds are co-administered. |

| Skin lesions or hair loss | Dermatological toxicity associated with VEGFR inhibition. | 1. Perform regular and thorough clinical observations of the skin and fur. 2. Document and score any lesions according to a standardized scale. 3. Consider skin biopsies for histopathological analysis. |

Data Presentation

Table 1: Potential Dose-Limiting Toxicities of this compound Based on Kinase Inhibition Profile

| Target Kinase | Associated Potential Toxicities | Preclinical Models for Assessment | Key Assessment Parameters |